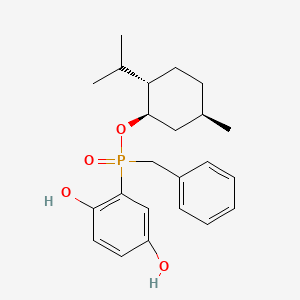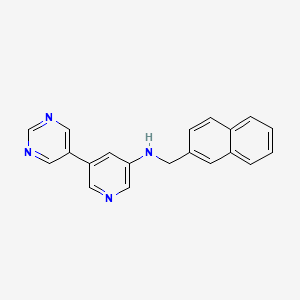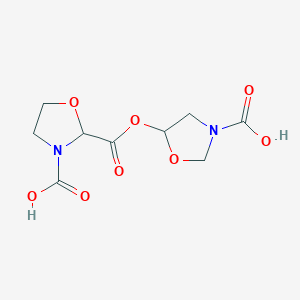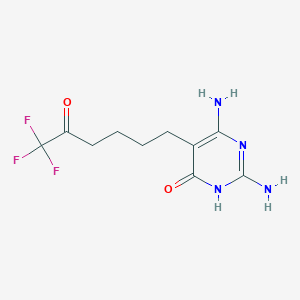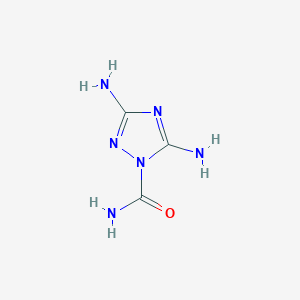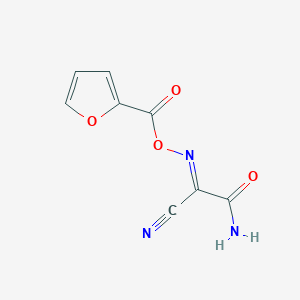
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is an organic compound characterized by the presence of a furan ring, an amino group, and a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The common preparation method for 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves the reaction of furyl carboxylic acid with a dehydrating agent such as pyridinium tosylate. The reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the presence of the cyanide group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the cyanide group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyanide group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furylglyoxylonitrile: Shares the furan ring and cyanide group but differs in other structural aspects.
2-Amino-N-(2,3-dihydroxypropyl)-N-methylacetamide: Contains an amino group and similar functional groups but lacks the furan ring.
Uniqueness
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is unique due to its combination of a furan ring, amino group, and cyanide group, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5N3O4 |
|---|---|
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] furan-2-carboxylate |
InChI |
InChI=1S/C8H5N3O4/c9-4-5(7(10)12)11-15-8(13)6-2-1-3-14-6/h1-3H,(H2,10,12)/b11-5+ |
Clé InChI |
LKYXJAPYUAAXPU-VZUCSPMQSA-N |
SMILES isomérique |
C1=COC(=C1)C(=O)O/N=C(\C#N)/C(=O)N |
SMILES canonique |
C1=COC(=C1)C(=O)ON=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



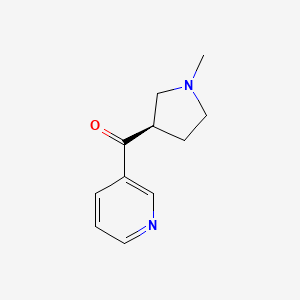
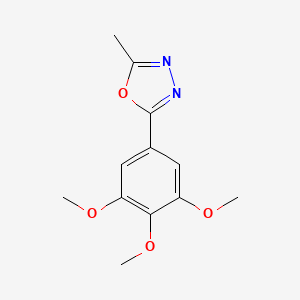
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
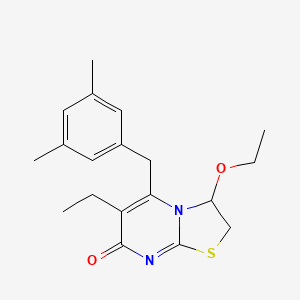

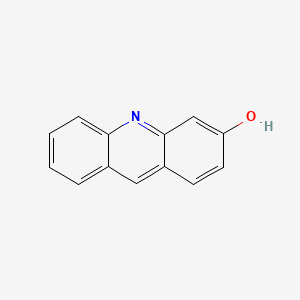
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
